3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
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Overview
Description
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is an organic compound with a complex structure, featuring a benzyloxy group, a bromophenyl group, and a phenylpropanol backbone
Mechanism of Action
Target of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways, including those involving carbon–carbon bond formation .
Result of Action
Compounds involved in sm cross-coupling reactions can result in the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce phenylpropanol derivatives .
Scientific Research Applications
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Benzyloxy)-5-chlorophenyl)-3-phenylpropan-1-ol
- 3-(2-(Benzyloxy)-5-fluorophenyl)-3-phenylpropan-1-ol
- 3-(2-(Benzyloxy)-5-iodophenyl)-3-phenylpropan-1-ol
Uniqueness
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications .
Biological Activity
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, with the CAS number 156755-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H21BrO2
- Molecular Weight : 397.31 g/mol
- Purity : 96% .
The compound features a complex structure that may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antioxidant Activity : The presence of bromine and phenolic groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : The compound might affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, revealing IC50 values comparable to established antioxidants .
Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of phenolic compounds in a murine model of arthritis. The results showed that treatment with these compounds led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Activity
Research focusing on the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of caspase activation and the release of cytochrome c as key mechanisms .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCZWJBHWBPNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627944 |
Source
|
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-25-8 |
Source
|
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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